Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-
Description
Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)- (IUPAC name: 1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methylurea) is a triazine-substituted urea derivative with significant relevance in agrochemical research, particularly as a metabolite or intermediate in sulfonylurea herbicide degradation pathways. Its molecular formula is C₇H₁₁N₅O₂, with a molecular weight of 197.194 g/mol and a purity typically exceeding 95% (HPLC) . This compound is structurally characterized by a 1,3,5-triazine ring substituted with methoxy and methyl groups at positions 4 and 6, respectively, and a methylurea moiety at position 2.
Sulfonylurea herbicides, including derivatives of this compound, inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis in plants .
Properties
IUPAC Name |
(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O2/c1-3-8-5(10-4(7)12)11-6(9-3)13-2/h1-2H3,(H3,7,8,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVDMPLXCGERDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)OC)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570919 | |
| Record name | N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208252-67-9 | |
| Record name | N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Acetyl Chloride Method: This method involves the reaction of O-methyl-3-guanidine hydrochloride with acetyl chloride to form the triazine ring.
Original Acetic Acid Trimethyl Ester Method: This method involves the reaction of acetonitrile with methanol in the presence of hydrochloric acid to form original acetic acid trimethyl ester.
Industrial Production Methods: The industrial production of Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)- typically follows the acetyl chloride method due to its higher yield and efficiency. The process involves large-scale reactions in reactors with controlled temperature and pressure conditions to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds.
Scientific Research Applications
Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-, with the CAS number 208252-67-9, is a triazine derivative known for its herbicidal activity and role in various biochemical pathways. It's found as a white to light yellow solid with a molecular formula of C5H8N4O and a molecular weight of 140.14 g/mol.
Scientific Research Applications
This compound is significant in agricultural applications as a herbicide and in biochemical research. It has a urea moiety attached to a triazine ring, which is critical for its biological activity.
Biological Activity: Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)- interacts with enzymes like urease, which is involved in nitrogen metabolism by catalyzing the hydrolysis of urea into ammonia and carbon dioxide. It also modulates gene expression related to stress responses and metabolic pathways. The compound binds to specific enzymes and receptors, leading to either inhibition or activation, and influences the transcription of genes involved in various cellular processes.
Environmental Significance: Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)- is a common degradation product of sulfonylurea herbicides like triasulfuron and chlorsulfuron . It is created by the cleavage of the sulfonylurea bridge in these parent compounds through photolysis, hydrolysis, and microbial metabolism. Studies on triasulfuron degradation have shown that the adsorption of this compound is influenced by soil properties such as pH and organic matter content, which affects its mobility and potential to leach into groundwater.
Notable Observations
Research indicates that similar compounds exhibit potent antitubercular activity against bacterial strains by releasing nitric oxide and inhibiting essential metabolic pathways. Dosage effects in animal models indicate that low doses result in minimal physiological changes, while high doses cause significant alterations in biochemical parameters.
Properties
- IUPAC Name: (4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea
- Molecular Formula: C6H9N5O2
- Molecular Weight: 183.17 g/mol
- CAS No.: 208252-67-9
- InChI Key: NEVDMPLXCGERDI-UHFFFAOYSA-N
- Canonical SMILES: CC1=NC(=NC(=N1)OC)NC(=O)N
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)- primarily involves the inhibition of specific enzymes in plants, leading to the disruption of essential metabolic pathways. This results in the death of the targeted weeds. The compound is absorbed by the roots and foliage of plants and translocated to the site of action .
Comparison with Similar Compounds
Key Observations :
- Water Solubility : Chlorsulfuron exhibits the highest solubility (12,500 mg/L), attributed to its polar sulfonamide group and low logP (-0.99), whereas tribenuron-methyl’s lower solubility (2,483 mg/L) correlates with its methyl ester group increasing hydrophobicity .
- Acidity : Lower pKa values (e.g., 3.40 for chlorsulfuron) enhance ionization in soil, affecting adsorption and mobility .
Efficacy and Environmental Behavior
Herbicidal Activity
- Chlorsulfuron : Effective at 10–40 g/ha for broadleaf weed control in cereals. Its high solubility increases leaching risks, necessitating careful soil pH management .
- Tribenuron-methyl: Used at 15–30 g/ha in canola and cereals. Photodegradation studies show rapid breakdown under UV light to non-toxic metabolites like 4-methoxy-6-methyl-2-aminomethyl-1,3,5-triazine .
- Triasulfuron : Applied at 20–50 g/ha in cereals. The 2-chloroethoxy group enhances soil persistence, requiring longer rotational intervals .
Environmental Impact
- Soil Adsorption : Compounds with higher logP (e.g., triasulfuron, logP 1.02) bind more strongly to organic matter, reducing groundwater contamination .
- Degradation Pathways : Tribenuron-methyl degrades via hydrolysis and photolysis, while chlorsulfuron’s stability in neutral soils increases residual activity .
Metabolic and Toxicological Profiles
- Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)- : Identified as a detoxification metabolite in plants, formed via glycosyltransferase-mediated pathways (e.g., MdUGT73CG22 in apples) .
- Chlorsulfuron : Metabolized to inactive 2-chlorobenzenesulfonamide in tolerant crops .
- Tribenuron-methyl : Rapidly metabolized to saccharin derivatives in mammals, showing low acute toxicity (LD₅₀ > 5,000 mg/kg in rats) .
Biological Activity
Overview
Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-, also known by its CAS number 208252-67-9, is a compound classified within the triazine derivatives. This compound has garnered attention due to its significant biological activities, particularly in agricultural applications as a herbicide and its interactions within various biochemical pathways.
- Molecular Formula : C6H9N5O2
- Molecular Weight : 183.1680 g/mol
- Structure : The compound features a urea moiety attached to a triazine ring, which is critical for its biological activity.
Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)- interacts with several enzymes and proteins, influencing their activity. Notably, it has been shown to affect:
- Nitrogen Metabolism : It interacts with urease, an enzyme responsible for the hydrolysis of urea into ammonia and carbon dioxide.
- Cell Signaling Pathways : The compound modulates gene expression related to stress responses and metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : It binds to specific enzymes and receptors, leading to either inhibition or activation depending on the context.
- Gene Expression Modulation : It influences the transcription of genes involved in various cellular processes.
- Stability and Degradation : The compound's stability under different conditions affects its long-term efficacy in cellular environments.
Dosage Effects in Animal Models
Research indicates that the effects of Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)- vary significantly with dosage:
- Low Doses : Minimal physiological changes observed.
- High Doses : Significant alterations in biochemical parameters noted.
Transport and Distribution
The transport mechanisms of this compound involve specific transporters that facilitate its distribution within cells. This distribution is crucial for its biological effects and is influenced by factors such as cellular localization and binding affinities .
Case Studies and Research Findings
Several studies have explored the biological activity of Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-:
Table 1: Summary of Key Research Findings
Notable Observations
In one study focusing on antitubercular triazines, it was found that compounds similar to Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)- exhibited potent activity against bacterial strains by releasing nitric oxide (NO- ) and inhibiting essential metabolic pathways .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling substituted triazines with urea derivatives. For example, a three-component reaction protocol using triazole, urea, and thiourea precursors under controlled temperature (e.g., 60–80°C) and solvent systems (e.g., DMF or THF) can yield structurally similar triazine-urea compounds . Optimization can leverage Design of Experiments (DOE) principles, such as factorial design, to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions while minimizing experimental runs .
| Key Parameters for Optimization | Example Conditions | Impact on Yield |
|---|---|---|
| Temperature (°C) | 60 vs. 80 | Higher temps may accelerate side reactions |
| Solvent Polarity | DMF vs. THF | Polar solvents enhance nucleophilic substitution |
| Catalyst (e.g., K₂CO₃) Loading | 1 eq. vs. 1.5 eq. | Excess catalyst improves coupling efficiency |
Q. How can researchers characterize the structure and purity of Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)- using spectroscopic and chromatographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm substituent positions on the triazine ring and urea linkage. For example, methoxy (-OCH₃) protons resonate at ~3.8 ppm, while urea NH protons appear as broad singlets near 8–9 ppm .
- Infrared Spectroscopy (IR) : Peaks at ~1650–1700 cm⁻¹ indicate carbonyl (C=O) stretching from urea, while triazine ring vibrations appear near 1500 cm⁻¹ .
- Liquid Chromatography-Mass Spectrometry (LCMS) : High-resolution LCMS confirms molecular weight (e.g., [M+H]⁺ ion) and detects impurities. For example, a compound with molecular formula C₈H₁₀N₆O₂ would show a [M+H]⁺ peak at m/z 223.08 .
Advanced Research Questions
Q. How can computational methods be applied to predict reaction mechanisms or stability of Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)- under varying conditions?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model reaction pathways, such as nucleophilic substitution at the triazine core. Tools like ICReDD’s reaction path search methods integrate computational and experimental data to identify transition states and intermediates. For instance, simulating hydrolysis kinetics in aqueous environments can predict degradation products . Advanced software (e.g., Gaussian, ORCA) can calculate thermodynamic stability, including effects of pH or temperature on the methoxy and urea functional groups .
Q. How can contradictory biological activity data for urea-triazine derivatives be resolved across studies?
- Methodological Answer : Contradictions may arise from variations in assay conditions, impurity profiles, or structural analogs. Researchers should:
- Standardize Assays : Use consistent cell lines, solvent controls, and purity thresholds (e.g., ≥95% by HPLC).
- Comparative Studies : Compare activity of the target compound with structurally defined analogs (e.g., 4-ethyl-6-methoxy-N-methyl-1,3,5-triazin-2-amine) to isolate substituent effects .
- Meta-Analysis : Apply statistical tools to aggregate data from multiple studies, adjusting for variables like concentration ranges or incubation times .
Q. What advanced separation techniques are suitable for isolating Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)- from complex reaction mixtures?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to resolve polar byproducts.
- Membrane Separation : Nanofiltration membranes with MWCO ~300–500 Da can retain the target compound (MW ~222 g/mol) while removing smaller impurities .
- Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to enhance crystal purity. X-ray diffraction can validate crystal structure .
Methodological Design & Data Analysis
Q. How can researchers design experiments to investigate the hydrolytic stability of Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)- in aqueous formulations?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to buffers at varying pH (3–9) and temperatures (40–60°C). Monitor degradation via LCMS at intervals (e.g., 0, 7, 14 days).
- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life under standard conditions (25°C). For example, Pfizer’s aqueous formulations of analogous triazine-urea compounds employ similar protocols .
Q. What strategies are effective for scaling up synthesis without compromising yield or purity?
- Methodological Answer :
- Process Intensification : Use continuous-flow reactors to maintain precise temperature/residence time control, reducing side reactions .
- Quality by Design (QbD) : Define a design space for critical parameters (e.g., stoichiometry, mixing speed) using multivariate analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
